molecular formula C25H27N3O4 B10991193 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B10991193
M. Wt: 433.5 g/mol
InChI Key: GNMFDNFIAWKEHM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including methoxyphenyl, pyrrole, and carboxamide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyphenylacetic acid with 2-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a dehydrating agent. The final step involves the formation of the carboxamide group under mild conditions, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites. The presence of the pyrrole and methoxyphenyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Known for its fungicidal and bactericidal properties.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: Exhibits anticancer and anti-inflammatory activities.

Uniqueness

3-(3,4-Dimethoxyphenyl)-2-methyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is unique due to its combination of functional groups, which confer a wide range of reactivity and biological activities. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(2-pyrrol-1-ylethyl)-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C25H27N3O4/c1-27-23(17-10-11-20(31-2)21(16-17)32-3)22(18-8-4-5-9-19(18)25(27)30)24(29)26-12-15-28-13-6-7-14-28/h4-11,13-14,16,22-23H,12,15H2,1-3H3,(H,26,29)

InChI Key

GNMFDNFIAWKEHM-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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